2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
Description
The compound 2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium features a steroidal cyclopenta[a]phenanthrene backbone with multiple functional groups:
Properties
Molecular Formula |
C55H99NO10P+ |
|---|---|
Molecular Weight |
965.3 g/mol |
IUPAC Name |
2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C55H98NO10P/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-26-51(57)62-40-46(41-64-67(60,61)63-38-37-56(7,8)9)66-53(59)32-31-52(58)65-45-33-35-54(5)44(39-45)27-28-47-49-30-29-48(43(4)25-23-24-42(2)3)55(49,6)36-34-50(47)54/h27,42-43,45-50H,10-26,28-41H2,1-9H3/p+1/t43-,45+,46-,47+,48-,49+,50+,54+,55-/m1/s1 |
InChI Key |
QFPQHJPAWCNJAS-PINZIILHSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by functionalization to introduce the various substituents. Typical synthetic routes might involve:
Cyclization reactions: to form the core structure.
Esterification: and reactions to introduce the ester and ether groups.
Phosphorylation: to add the phosphoryl group.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential therapeutic effects.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: Modulating the activity of specific receptors in biological systems.
Enzyme inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal transduction: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Shared Structural Features
All compared compounds (Table 1) share the cyclopenta[a]phenanthrene core but differ in substituents and functional groups:
Key Differences and Implications
Position 3 Modifications: The target’s 4-oxobutanoyl-hexadecanoyloxy chain enhances hydrophobicity compared to simpler esters (e.g., decanoate in ). The phosphate-propoxy bridge adds polarity, distinguishing it from neutral esters or ketones . The trimethylazanium group, absent in other compounds, enables cationic interactions with phospholipid membranes or proteins .
Similarity Metrics: Using Tanimoto coefficients (), the target shows moderate similarity (~50–60%) to decanoate or pentanoate derivatives due to shared steroid cores. However, the phosphate and quaternary ammonium groups reduce similarity scores . Activity cliffs () may arise: Minor structural changes (e.g., replacing phosphate with ester) could drastically alter biological activity .
Physicochemical Properties: The target’s logP is estimated to be lower than decanoate derivatives due to the polar phosphate group, impacting bioavailability . Solubility: The trimethylazanium group enhances water solubility compared to neutral steroids like CAS 601-57-0 .
Biological Activity
The compound 2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing research and data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups and stereocenters. Its molecular formula is , indicating a large and intricate molecular architecture.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 894.37 g/mol |
| Density | 1.13 g/cm³ |
| Melting Point | Not available |
| Boiling Point | 674°C at 760 mmHg |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar compounds derived from steroidal frameworks. For instance, certain derivatives have shown efficacy against various cancer cell lines by targeting specific pathways associated with tumor growth and proliferation.
Case Study: G-Quadruplex Targeting
A study focused on compounds with similar structural motifs demonstrated their ability to bind to G-quadruplex DNA structures. These interactions are crucial for inhibiting cancer cell proliferation. The binding affinity was quantified using fluorescence spectroscopy and circular dichroism (CD) assays. The results indicated that compounds with similar configurations to our target compound could stabilize G-quadruplexes and induce apoptosis in cancer cells .
The biological activity of the compound may be attributed to its ability to interact with cellular membranes and modulate signaling pathways. The presence of phosphonium groups suggests potential interactions with lipid membranes, which could influence cellular uptake and bioavailability.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of structurally related compounds suggest that they may exhibit significant effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines. The results indicate that the compound exhibits dose-dependent cytotoxicity with IC50 values comparable to established anticancer agents.
Q & A
Q. Methodology :
- Use stereoselective catalysts (e.g., chiral auxiliaries) for critical steps, as described in cyclopenta[a]phenanthrene derivative syntheses .
- Employ low-temperature reactions and anhydrous conditions to stabilize sensitive groups.
- Optimize purification via reverse-phase HPLC with mass-directed fractionation .
Basic: What spectroscopic techniques are optimal for characterizing its structure and functional groups?
A combination of techniques is required due to the compound’s complexity:
Example : P NMR is critical to confirm the integrity of the phosphate ester linkage .
Advanced: How can researchers design experiments to resolve conflicting data on stereochemical assignments?
Conflicting data often arise from overlapping NMR signals or crystallographic disorder. Strategies include:
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for candidate stereoisomers .
- Dynamic NMR : Analyze temperature-dependent H NMR to detect conformational exchange broadening .
- Crystalline Sponge Method : Use host-guest crystallography to determine stereochemistry without single-crystal growth .
Case Study : For cyclopenta[a]phenanthrene derivatives, coupling H-C HSQC with NOESY resolved axial vs. equatorial substituent ambiguities .
Advanced: What computational approaches predict this compound’s interactions with biological membranes?
The compound’s amphiphilic structure (quaternary ammonium, lipid chains) suggests membrane-targeting applications. Methods include:
- Molecular Dynamics (MD) Simulations : Model lipid bilayer insertion using tools like GROMACS. Parameters:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study phosphate ester hydrolysis mechanisms in aqueous environments .
Validation : Compare simulation results with experimental data (e.g., fluorescence anisotropy for membrane fluidity changes) .
Basic: What is the role of the hexadecanoyloxy and phosphate groups in the compound’s stability?
- Hexadecanoyloxy Group : Enhances lipophilicity, improving membrane permeability but increasing aggregation risk in aqueous buffers. Stability can be maintained using lyoprotectants (e.g., trehalose) during lyophilization .
- Phosphate Ester : Susceptible to enzymatic or alkaline hydrolysis. Stabilization strategies include:
Advanced: How can reaction conditions be optimized for scalability using design of experiments (DOE)?
Key factors to optimize:
- Temperature , solvent polarity , and catalyst loading .
- DOE Workflow :
Example : For steroid core functionalization, a 15% increase in yield was achieved by optimizing Pd catalyst loading and solvent polarity via RSM .
Basic: How should researchers handle discrepancies in biological activity data across studies?
Common sources of contradiction include:
- Assay Variability : Differences in cell lines, membrane composition, or incubation times.
- Compound Purity : Trace stereoisomers or degradation products (e.g., phosphate hydrolysis).
Q. Resolution :
- Standardize assays using reference controls (e.g., commercial membrane proteins).
- Validate purity via HPLC-MS before biological testing .
- Perform dose-response curves to rule out non-specific effects .
Advanced: What integrative computational-experimental frameworks accelerate its structural optimization?
- Reaction Path Search : Use quantum chemical calculations (e.g., GRRM) to predict feasible synthetic pathways .
- High-Throughput Virtual Screening (HTVS) : Screen derivatives for improved membrane binding using AutoDock .
- Feedback Loops : Incorporate experimental NMR/MS data to refine force field parameters iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
